molecular formula C8H8N4O3 B12870330 Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Katalognummer: B12870330
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: AIVBJNVJWGOSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that combines the structural features of both furan and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The furan ring is known for its reactivity and biological properties, while the triazole ring is a common pharmacophore in many bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-ylmethylamine with 3-amino-1H-1,2,4-triazole-5-carboxylic acid under appropriate conditions. One common method involves the esterification of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with furan-2-ylmethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and triazole derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological receptors and enzymes. This interaction can inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-ylmethyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but different substitution pattern on the triazole ring.

    Furan-2-ylmethyl 3-amino-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a triazole ring.

    Furan-2-ylmethyl 3-amino-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a triazole ring.

Uniqueness

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C8H8N4O3

Molekulargewicht

208.17 g/mol

IUPAC-Name

furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H8N4O3/c9-8-10-6(11-12-8)7(13)15-4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12)

InChI-Schlüssel

AIVBJNVJWGOSON-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)COC(=O)C2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.